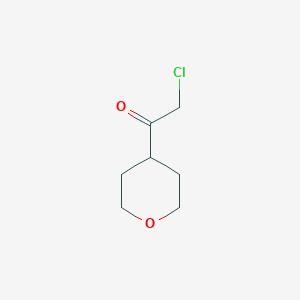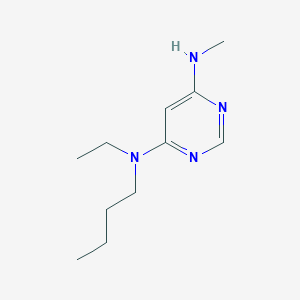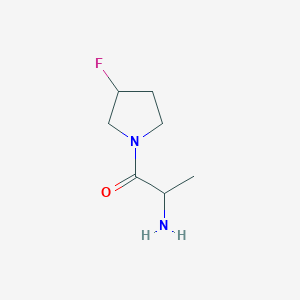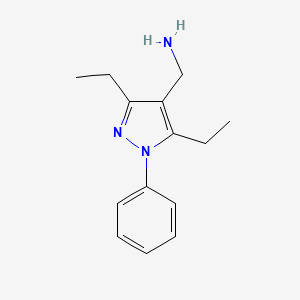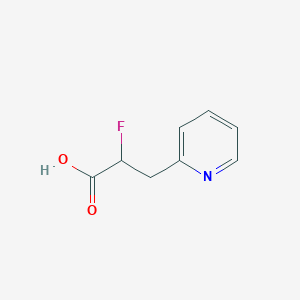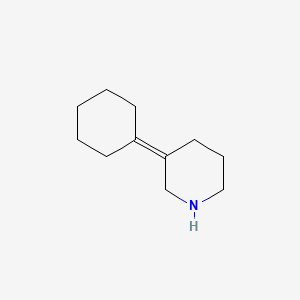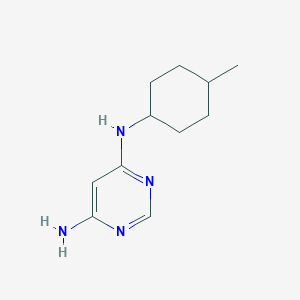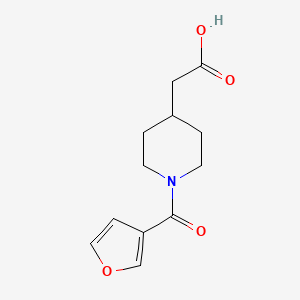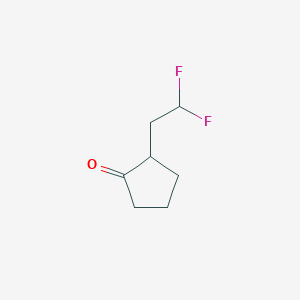
2-(2-Bromoethyl)-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one
Descripción general
Descripción
The compound “2-(2-Bromoethyl)-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one” is a pyridazinone derivative. Pyridazinones are a class of organic compounds containing a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms. The “2-(2-Bromoethyl)” and “6-(4-methylphenyl)” parts of the name suggest that the compound has a bromoethyl group and a methylphenyl group attached to the pyridazinone ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazinone ring, with a bromoethyl group attached at one position and a methylphenyl group attached at another position .Chemical Reactions Analysis
As a pyridazinone derivative, this compound could potentially undergo a variety of chemical reactions. The bromoethyl group could be involved in nucleophilic substitution reactions, and the pyridazinone ring could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromoethyl group could increase the compound’s reactivity and polarity .Aplicaciones Científicas De Investigación
Antitumor Activity
Research indicates significant antitumor activity in compounds related to 2-(2-Bromoethyl)-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one. For instance, 8-carbamoyl-3-methylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (CCRG 81045), an analogue, demonstrated efficacy against various leukemias and tumors in mice. It showed potent activity when administered intraperitoneally, with survival time increases of 176% and over 235% against P388 and L1210 leukemias respectively (Stevens et al., 1987).
Chemical Structure and Properties
The structure of related compounds, such as methyl 4-{[6-(4-bromophenyl)-3-oxo-2,3,4,5-tetrahydropyridazin-4-yl]methyl}benzoate, consists of two cyclic groups linked by a methylene spacer, with interesting spatial configurations and potential intermolecular interactions (Bortoluzzi et al., 2011).
Cellular Antioxidant Effect
Bromophenols, which are structurally related to the compound , have been shown to exhibit potent antioxidant activity. For example, compounds isolated from the red alga Vertebrata lanosa showed significant activity in biochemical and cellular antioxidant assays, suggesting their potential as natural antioxidants (Olsen et al., 2013).
Antibacterial Activities
Research into the antibacterial properties of related compounds has been conducted. For instance, a study on heterocyclic compounds derived from 4-(4-bromophenyl)-4-oxobut-2-enoic acid indicated potential antibacterial activities, suggesting their use in developing new antibacterial agents (El-Hashash et al., 2015).
Platelet Aggregation Inhibiting and Hypotensive Activities
A class of 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives has been found to inhibit platelet aggregation and exhibit hypotensive effects, indicating potential for cardiovascular applications (Thyes et al., 1983).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-bromoethyl)-6-(4-methylphenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-10-2-4-11(5-3-10)12-6-7-13(17)16(15-12)9-8-14/h2-7H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNZUNBWYMOWCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



